MENTHOL, (+)-neo-

Description

BenchChem offers high-quality MENTHOL, (+)-neo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MENTHOL, (+)-neo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63975-60-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

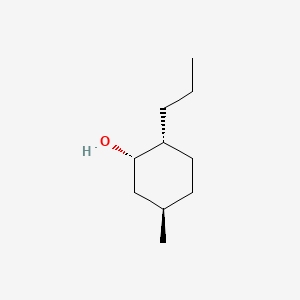

IUPAC Name |

(1S,2R,5R)-5-methyl-2-propylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3/t8-,9-,10+/m1/s1 |

InChI Key |

VWXNPISBYOISDJ-BBBLOLIVSA-N |

Isomeric SMILES |

CCC[C@@H]1CC[C@H](C[C@@H]1O)C |

Canonical SMILES |

CCCC1CCC(CC1O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-neo-Menthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-neo-Menthol is a monoterpenoid alcohol and one of the stereoisomers of menthol.[1] Like other menthol isomers, it is recognized for its characteristic minty aroma and cooling sensation, making it a valuable compound in the pharmaceutical, food, and fragrance industries.[2] Its biological effects are primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as the primary cold and menthol sensor in the body.[3] Understanding the precise chemical structure and stereochemistry of (+)-neo-Menthol is paramount for elucidating its specific interactions with biological targets and for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (+)-neo-Menthol. It includes detailed experimental protocols for its synthesis and stereochemical analysis, and visual representations of its structure and relevant biological pathways to support researchers and professionals in drug development and related fields.

Chemical Structure and Identification

(+)-neo-Menthol is a saturated cyclic alcohol. Its structure consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxyl group. The spatial arrangement of these substituents determines its unique stereochemical identity.

| Identifier | Value |

| IUPAC Name | (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol[4][5] |

| CAS Number | 2216-52-6[2][6] |

| Molecular Formula | C₁₀H₂₀O[2][6] |

| Molecular Weight | 156.27 g/mol [5][6] |

| Synonyms | D-Neomenthol, (1S,2S,5R)-(+)-Neomenthol[5] |

Stereochemistry and Conformational Analysis

The cyclohexane ring of (+)-neo-Menthol adopts a stable chair conformation. The stereochemistry is defined by the configuration at the three chiral centers (C1, C2, and C5). In the most stable conformation of (+)-neo-Menthol, the isopropyl and methyl groups occupy equatorial positions, while the hydroxyl group is in an axial position.[7] This contrasts with the most stable isomer, (-)-menthol, where all three substituents are in equatorial positions.[7]

The axial orientation of the hydroxyl group in (+)-neo-Menthol is a key determinant of its distinct physical and biological properties compared to other menthol stereoisomers. This specific arrangement influences its interaction with receptors like TRPM8.[3]

// Nodes for the cyclohexane ring C1 [label="C1", pos="0,1!", shape=circle, fillcolor="#4285F4"]; C2 [label="C2", pos="-0.87,0.5!", shape=circle, fillcolor="#4285F4"]; C3 [label="C3", pos="-0.87,-0.5!", shape=circle, fillcolor="#4285F4"]; C4 [label="C4", pos="0,-1!", shape=circle, fillcolor="#4285F4"]; C5 [label="C5", pos="0.87,-0.5!", shape=circle, fillcolor="#4285F4"]; C6 [label="C6", pos="0.87,0.5!", shape=circle, fillcolor="#4285F4"];

// Substituents OH [label="OH (axial)", pos="0,1.7!", shape=plaintext, fontcolor="#EA4335"]; CH3 [label="CH3 (equatorial)", pos="1.5,-0.9!", shape=plaintext, fontcolor="#34A853"]; Isopropyl [label="Isopropyl (equatorial)", pos="-1.7,0.9!", shape=plaintext, fontcolor="#FBBC05"]; H1 [label="H", pos="-0.3,1.2!", shape=plaintext, fontcolor="#5F6368"]; H2 [label="H", pos="-1.1,0.2!", shape=plaintext, fontcolor="#5F6368"]; H5 [label="H", pos="1.1,-0.2!", shape=plaintext, fontcolor="#5F6368"];

// Edges for the cyclohexane ring C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"];

// Edges for substituents C1 -- OH [color="#EA4335", style=dashed]; C5 -- CH3 [color="#34A853", style=dashed]; C2 -- Isopropyl [color="#FBBC05", style=dashed]; C1 -- H1 [color="#5F6368", style=dashed]; C2 -- H2 [color="#5F6368", style=dashed]; C5 -- H5 [color="#5F6368", style=dashed];

// Labels for stereochemistry label_C1 [label="(S)", pos="-0.3,0.8!", shape=plaintext, fontcolor="#202124"]; label_C2 [label="(S)", pos="-1.1,0.7!", shape=plaintext, fontcolor="#202124"]; label_C5 [label="(R)", pos="1.1,-0.7!", shape=plaintext, fontcolor="#202124"]; }

Figure 1: Chair conformation of (+)-neo-Menthol with stereochemistry.Physicochemical Properties

The physical and chemical properties of (+)-neo-Menthol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.

| Property | Value | Reference |

| Appearance | Colorless clear liquid | |

| Melting Point | -22 °C | [5] |

| Boiling Point | 212 °C at 760 mmHg | |

| 95 °C at 12 mmHg | [5] | |

| Density | 0.9 g/cm³ | |

| 0.899 g/mL at 25 °C | [5] | |

| Refractive Index | 1.46 at 20 °C | [5] |

| Specific Rotation [α]D²⁰ | +15° to +20° (neat) | |

| +17.3° (neat) | [5] |

Experimental Protocols

Synthesis of (+)-neo-Menthol from (-)-Menthone

This protocol describes the stereoselective reduction of (-)-menthone to produce (+)-neo-Menthol.

Materials:

-

(-)-Menthone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ethyl ether

-

Dry methanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Nitrogen atmosphere setup

-

Magnetic stirrer

-

Rotary evaporator

-

Equipment for purification (e.g., preparative HPLC)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add a slurry of LiAlH₄ (2.5 equivalents) in anhydrous ethyl ether to the flask.

-

Slowly add dry methanol (7.5 equivalents) dropwise to the stirred slurry.

-

After the addition of methanol is complete, stir the mixture for an additional 15 minutes.

-

Dissolve (-)-menthone (1 equivalent) in anhydrous ethyl ether and add this solution slowly to the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.

-

Filter the resulting mixture to remove the aluminum salts and wash the solid residue with ethyl ether.

-

Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product, which is predominantly (+)-neo-Menthol, using preparative high-performance liquid chromatography (HPLC) to separate it from any unreacted starting material and other menthol isomers.

Stereochemical Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for the conformational analysis of (+)-neo-Menthol using NMR spectroscopy.

Materials:

-

Purified (+)-neo-Menthol sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare a solution of (+)-neo-Menthol (typically 50 mM) in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to aid in the assignment of proton and carbon signals.

-

Analyze the coupling constants (³JHH) from the ¹H NMR spectrum to determine the relative orientations of the protons on the cyclohexane ring, which provides information about the chair conformation and the axial/equatorial positions of the substituents.

-

Compare the experimental chemical shifts and coupling constants with data from the literature or with values obtained from Density Functional Theory (DFT) calculations to confirm the stereochemical assignment of (+)-neo-Menthol.

Biological Activity and Signaling Pathway

(+)-neo-Menthol exerts its cooling sensation by activating the TRPM8 ion channel. The activation of TRPM8 by menthol stereoisomers involves direct interaction with the channel protein, leading to its opening and a subsequent influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx depolarizes the sensory neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.

Figure 2: Activation of the TRPM8 signaling pathway by (+)-neo-Menthol.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and stereochemical characterization of (+)-neo-Menthol, culminating in the assessment of its biological activity.

Figure 3: Experimental workflow for (+)-neo-Menthol research.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of (+)-neo-Menthol. The information presented, including its physicochemical properties, detailed experimental protocols, and the mechanism of its primary biological activity, serves as a valuable resource for researchers and professionals engaged in drug discovery and development. A thorough understanding of the structure-activity relationships of menthol stereoisomers, such as (+)-neo-Menthol, is essential for the design of new molecules with tailored pharmacological profiles. The provided diagrams and structured data are intended to facilitate a clearer understanding and application of this knowledge in a research and development context.

References

- 1. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iscientific.org [iscientific.org]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Neo-Menthol

For Researchers, Scientists, and Drug Development Professionals

(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol , commonly known as (+)-neo-Menthol, is a monoterpenoid alcohol and one of the stereoisomers of menthol.[1][2] While less abundant in nature than its counterpart, (-)-menthol, (+)-neo-Menthol possesses a characteristic minty aroma and is utilized in the flavor, fragrance, and pharmaceutical industries.[2][3] Its distinct stereochemistry influences its physical properties, chemical reactivity, and biological activity, making a detailed understanding of these characteristics crucial for its application in research and development.

This guide provides a comprehensive overview of the core physical and chemical properties of (+)-neo-Menthol, details common experimental protocols for their determination, and explores its chemical reactivity and key biological interactions.

Physical Properties

(+)-neo-Menthol is typically a colorless clear liquid at room temperature.[4] Its physical characteristics are quantitatively distinct from its other stereoisomers due to the specific spatial arrangement of its hydroxyl, methyl, and isopropyl groups on the cyclohexane ring.

Summary of Physical Data

The key physical properties of (+)-neo-Menthol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | [5] |

| CAS Number | 2216-52-6 | |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Colorless clear liquid | [4] |

| Melting Point | -22 °C | [3] |

| Boiling Point | 212 °C (at 760 mmHg); 95 °C (at 12 mmHg) | [3][4] |

| Density | 0.899 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.461 | |

| Specific Rotation [α]D | +15° to +20° (neat) | |

| Vapor Pressure | 0.8 mmHg at 20 °C | |

| Solubility | Limited solubility in water; Soluble in organic solvents like ethanol. | [4][6] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and identification of (+)-neo-Menthol. The following table summarizes key data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Summary of Spectroscopic Data

| Spectroscopy Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | 4.105, 1.836, 1.74-1.71, 1.693, 1.525, 1.269, 1.088, 0.958, 0.921, 0.873 ppm | [7] |

| ¹³C NMR (CDCl₃) | 67.725, 47.919, 42.557, 35.050, 29.184, 25.836, 24.184, 22.352, 21.182, 20.706 ppm | [7] |

| Infrared (IR) | Key absorptions for O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), and C-O stretch (~1050 cm⁻¹). | |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 156. Key fragments expected from loss of water, isopropyl, and other alkyl groups. | [8] |

Experimental Protocols

The accurate determination of the physical and chemical properties of (+)-neo-Menthol relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

General Workflow for Characterization

The overall process for characterizing a sample of (+)-neo-Menthol involves purification followed by a series of analytical tests to confirm its identity and properties.

Determination of Specific Rotation

Specific rotation is a critical parameter for characterizing chiral molecules like (+)-neo-Menthol.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample.[9] The specific rotation is a standardized value calculated from the observed rotation, path length, and concentration (or density for a neat liquid).[9][10]

Methodology:

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank (empty sample tube for a neat liquid).[10]

-

Sample Preparation: A clean, dry polarimeter tube (typically 1 decimeter in length) is carefully filled with the neat (+)-neo-Menthol liquid, ensuring no air bubbles are present in the light path.[9]

-

Measurement: The sample tube is placed in the polarimeter. The analyzer is rotated until the light intensity in both halves of the visual field is equal.[9]

-

Reading: The observed angle of rotation (α) is recorded. Multiple readings are taken and averaged to ensure precision.[10]

-

Calculation: The specific rotation [α] is calculated using the formula for a neat liquid:

-

[α] = α / (l × d)

-

Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

d = density of the liquid in g/mL[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (like ¹H and ¹³C) to resonate. The resulting spectrum shows signals whose chemical shift, integration, and splitting pattern reveal the molecular structure.[11][12]

Methodology for ¹H NMR:

-

Sample Preparation: A small amount of (+)-neo-Menthol is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[13] A reference standard like tetramethylsilane (TMS) is often included.[11]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the proton frequency, and parameters like the magnetic field homogeneity (shimming) are optimized.

-

Data Acquisition: The sample is subjected to a series of radiofrequency pulses, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: A Fourier transform is applied to the FID to convert it into the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS (0 ppm).[13]

-

Analysis: The chemical shifts, integration (area under each peak), and spin-spin splitting patterns of the signals are analyzed to assign them to the specific protons in the (+)-neo-Menthol structure.[12][14]

Chemical Properties and Reactivity

As a secondary alcohol, (+)-neo-Menthol undergoes typical reactions such as oxidation and esterification. Its stereochemistry can influence reaction rates and product distributions.

Oxidation to Menthone

(+)-neo-Menthol can be oxidized to the corresponding ketone, (-)-menthone. This reaction is a common transformation in synthetic organic chemistry.

Reaction Scheme: (+)-neo-Menthol → (-)-Menthone

Reagents: Common oxidizing agents include chromic acid or milder, more environmentally friendly reagents like calcium hypochlorite (Ca(ClO)₂).[15][16][17]

General Protocol (using Ca(ClO)₂):

-

A solution of (+)-neo-Menthol is prepared in a solvent mixture, such as acetonitrile and acetic acid.[15]

-

This solution is added dropwise to an ice-cooled, stirring aqueous solution of calcium hypochlorite.[15]

-

After the addition is complete, the reaction is stirred at room temperature to ensure completion.

-

The product, (-)-menthone, is then extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane).[15]

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

References

- 1. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel [ouci.dntb.gov.ua]

- 2. scbt.com [scbt.com]

- 3. (+)-NEOMENTHOL | 2216-52-6 [chemicalbook.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]

- 8. spectrabase.com [spectrabase.com]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. digicollections.net [digicollections.net]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How To [chem.rochester.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Oxidation of Menthol to Menthone | Ambeed [ambeed.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Synthesis of (+)-neo-Menthol from (+)-Pulegone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (+)-neo-Menthol from (+)-pulegone, a process of significant interest in the flavor, fragrance, and pharmaceutical industries. The focus is on the stereoselective catalytic hydrogenation of (+)-pulegone, detailing the reaction pathways, experimental considerations, and purification strategies to maximize the yield of the desired (+)-neo-Menthol isomer.

Introduction

(+)-neo-Menthol is one of the four diastereomers of menthol, a naturally occurring monoterpenoid alcohol. While (-)-menthol is the most commercially significant isomer due to its characteristic cooling sensation, (+)-neo-menthol and other isomers also possess unique sensory properties and serve as valuable chiral building blocks in organic synthesis. The synthesis of specific menthol stereoisomers from readily available precursors like (+)-pulegone is a key area of research.

The conversion of (+)-pulegone to (+)-neo-menthol is typically achieved through a two-step reduction process. The first step involves the selective hydrogenation of the carbon-carbon double bond of the pulegone ring to yield a mixture of menthone and isomenthone. The subsequent reduction of the carbonyl group of these intermediates leads to the formation of the four menthol stereoisomers: menthol, neo-menthol, isomenthol, and neo-isomenthol. The stereochemical outcome of the second reduction step is highly dependent on the choice of catalyst and reaction conditions.

Reaction Pathway

The synthesis of (+)-neo-Menthol from (+)-pulegone proceeds through the following general pathway:

Enantioselective Synthesis of (+)-neo-Menthol: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-neo-menthol, a significant stereoisomer of menthol. The primary focus is on practical and efficient methodologies for researchers, scientists, and professionals in drug development. This document details both chemical and enzymatic approaches, with a particular emphasis on the diastereoselective reduction of l-menthone. It includes comprehensive experimental protocols, quantitative data analysis, and visual diagrams of the synthetic pathways.

Introduction

(+)-neo-Menthol, systematically named (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol, is one of the eight stereoisomers of menthol. While (-)-menthol is the most commercially significant isomer due to its characteristic cooling sensation, other isomers like (+)-neo-menthol are valuable chiral building blocks and reference compounds in stereoselective synthesis and sensory studies. The enantioselective synthesis of (+)-neo-menthol is most effectively approached through the diastereoselective reduction of the readily available chiral precursor, l-menthone. This guide explores the primary methods to achieve this transformation with a high degree of stereochemical control.

Synthetic Strategies

The synthesis of (+)-neo-menthol predominantly relies on the stereocontrolled reduction of the carbonyl group in l-menthone. The stereochemical outcome of this reduction is determined by the facial selectivity of the hydride attack on the ketone. The two main strategies discussed are chemical reduction using metal hydrides and enzymatic reduction using specific ketoreductases.

Chemical Reduction of l-Menthone

The reduction of l-menthone with chemical reducing agents, such as lithium aluminum hydride (LiAlH₄), typically yields a mixture of (-)-menthol and (+)-neo-menthol.[1][2] The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. The hydride can attack from either the axial or equatorial face of the cyclohexane ring, leading to the formation of the corresponding equatorial or axial alcohol. In the case of l-menthone, the isopropyl group prefers an equatorial position. Attack from the less hindered equatorial face yields (-)-menthol (axial hydroxyl group), while attack from the more hindered axial face results in (+)-neo-menthol (equatorial hydroxyl group).

Enzymatic Reduction of l-Menthone

A highly selective approach to (+)-neo-menthol involves the use of stereospecific dehydrogenases.[3][4] In peppermint (Mentha piperita), a specific enzyme, (-)-menthone:(+)-neomenthol reductase (MNMR), catalyzes the NADPH-dependent reduction of l-menthone to (+)-neomenthol (also referred to as d-neomenthol) with high fidelity.[3][5][6] This biocatalytic method offers the advantage of exceptional stereoselectivity, often leading to a single diastereomer under mild reaction conditions. Engineered microorganisms expressing these reductase genes can be used for whole-cell biocatalysis, providing a green and efficient route to (+)-neo-menthol.[5][7]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of (+)-neo-menthol via the chemical reduction of l-menthone.

| Method | Reagents | Starting Material | Product Ratio ((-)-menthol : (+)-neo-menthol) | Crude Yield | Ref. |

| Chemical Reduction | LiAlH₄, tert-butyl methyl ether | l-(-)-menthone | 73 : 27 | ~98% (GC purity) | [2] |

Note: The enzymatic reduction using (-)-menthone:(+)-neomenthol reductase (MNMR) is reported to be highly selective for (+)-neomenthol, with purities of up to 89.9% being achieved in engineered E. coli systems.[5]

Experimental Protocols

Chemical Reduction of l-(-)-Menthone with Lithium Aluminum Hydride

This protocol is adapted from a standard laboratory procedure for the reduction of l-(-)-menthone.[1][2]

Materials:

-

l-(-)-menthone (15.4 g, 100 mmol)

-

Lithium aluminum hydride (LiAlH₄) (5.32 g, 140 mmol)

-

Anhydrous tert-butyl methyl ether (240 mL)

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Potassium carbonate (for drying)

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel with a pressure equalizer

-

Mechanical stirrer

-

Nitrogen inlet

-

Cooling bath (not an ice bath for safety reasons with LiAlH₄)

-

Büchner funnel and suction flask

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, reflux condenser (with a drying tube), and addition funnel. Ensure all glassware is thoroughly dried and the system is flushed with nitrogen.

-

Addition of Reagents: To the flask, add 160 mL of dry tert-butyl methyl ether followed by the portion-wise addition of 5.32 g of lithium aluminum hydride. Stir the suspension for 5 minutes.

-

Addition of l-Menthone: Dissolve 15.4 g of l-(-)-menthone in 60 mL of dry tert-butyl methyl ether and add this solution to the addition funnel. Add the menthone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a moderate boiling of the ether.

-

Reaction: After the addition is complete, stir the reaction mixture and heat it under reflux for an additional 2 hours.

-

Work-up: Cool the reaction mixture to approximately 0 °C using a cooling bath. Caution: The following steps are exothermic and produce hydrogen gas. Perform in a well-ventilated fume hood.

-

Very carefully and slowly, add 6 mL of water dropwise through the addition funnel.

-

Next, slowly add 6 mL of 15% aqueous sodium hydroxide solution.

-

Finally, add another 16 mL of water to complete the quenching of the excess LiAlH₄. A colorless, viscous precipitate will form.

-

Isolation of Product: Stir the mixture for an additional 30 minutes, and then filter the solid precipitate using a Büchner funnel. If the filtrate is not clear, filter it again.

-

Drying and Evaporation: Dry the filtrate over potassium carbonate. Filter off the drying agent and wash it with 20 mL of tert-butyl methyl ether. Remove the solvent from the combined filtrate using a rotary evaporator.

-

Purification: The crude product, a colorless oil, can be further purified by distillation under reduced pressure (boiling point 102-104 °C at 20 hPa).[2] The resulting product will be a mixture of (-)-menthol and (+)-neo-menthol.

Enzymatic Synthesis of (+)-neo-Menthol

This protocol outlines a general procedure for the biocatalytic reduction of l-menthone using an E. coli strain engineered to express (-)-menthone:(+)-neomenthol reductase (MNMR).[5]

Materials:

-

Recombinant E. coli cells expressing MNMR

-

L-menthone

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)

-

Cofactor (NADP⁺)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Incubator shaker

-

Centrifuge

-

Cell disruptor (e.g., sonicator or French press)

-

Reaction vessels (e.g., flasks or vials)

-

GC or HPLC for analysis

Procedure:

-

Cell Culture and Lysis: Grow the recombinant E. coli strain under appropriate conditions to induce the expression of MNMR. Harvest the cells by centrifugation and resuspend them in the buffer. Lyse the cells using a cell disruptor to obtain a cell-free extract.

-

Biotransformation Setup: In a reaction vessel, combine the cell-free extract, l-menthone (as a substrate), NADP⁺, and the cofactor regeneration system in the buffer.

-

Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24 hours).

-

Extraction: After the reaction is complete, extract the product mixture with an organic solvent such as ethyl acetate.

-

Analysis: Analyze the organic extract by GC or HPLC to determine the conversion of l-menthone and the diastereomeric purity of the resulting (+)-neo-menthol.

-

Purification: The (+)-neo-menthol can be purified from the reaction mixture using column chromatography.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Chemical reduction of l-menthone to its diastereomers.

Caption: Enzymatic synthesis of (+)-neo-menthol with cofactor regeneration.

Conclusion

The enantioselective synthesis of (+)-neo-menthol is most practically achieved through the diastereoselective reduction of l-menthone. While chemical methods using reducing agents like LiAlH₄ provide a straightforward route, they typically result in a mixture of diastereomers requiring further purification. In contrast, enzymatic methods utilizing specific reductases such as (-)-menthone:(+)-neomenthol reductase offer superior stereoselectivity, enabling the production of highly pure (+)-neo-menthol. The choice of method will depend on the desired level of purity, scalability, and the availability of biocatalysts. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to pursue the synthesis of this valuable chiral compound.

References

- 1. studylib.net [studylib.net]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Menthol Production: One-Pot Approach Using Engineered Escherichia coli. [genscript.com.cn]

The Enigmatic Stereoisomer: A Technical Guide to the Discovery and Historical Background of (+)-neo-Menthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene alcohol, has been a compound of significant interest for centuries due to its characteristic cooling sensation and pleasant minty aroma. While (-)-menthol is the most abundant and commercially significant stereoisomer, the family of menthol isomers comprises a rich stereochemical landscape. This technical guide provides an in-depth exploration of a less-common but stereochemically important isomer: (+)-neo-menthol. We delve into its discovery, historical context, key synthetic and separation methodologies, and its interaction with biological systems, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Background and Discovery

The history of menthol dates back to 1771 when it was first isolated from peppermint oil by German botanist and physician Hieronymus David Gaubius.[1][2] Early characterizations of menthol and its isomers were carried out by pioneering chemists such as Oppenheim and Beckett.[1][2] The existence of multiple stereoisomers of menthol, arising from its three chiral centers, presented a significant challenge to early organic chemists. There are eight possible stereoisomers of menthol: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol.[3][4]

The specific discovery of (+)-neo-menthol as a distinct entity is intertwined with the broader effort to separate and characterize all the menthol stereoisomers. Early work in the late 19th and early 20th centuries focused on understanding the complex mixture of alcohols obtained from the reduction of menthone and pulegone, common constituents of mint oils. The separation of these closely related isomers was a formidable task, initially relying on tedious fractional crystallization of derivatives. Seminal work by researchers like Pickard and Littlebury contributed significantly to the resolution and characterization of the various menthol isomers, paving the way for a deeper understanding of their individual properties.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of (+)-neo-menthol results in unique physical and spectroscopic properties compared to its diastereomers. A summary of key quantitative data is presented in the tables below.

Table 1: Physical Properties of (+)-neo-Menthol

| Property | Value | Reference(s) |

| IUPAC Name | (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-ol | [5] |

| CAS Number | 2216-52-6 | [5][6] |

| Molecular Formula | C₁₀H₂₀O | [5] |

| Molecular Weight | 156.27 g/mol | [5][6] |

| Melting Point | -22 °C | [1] |

| Boiling Point | 95 °C at 12 mmHg | [1] |

| Density | 0.899 g/mL at 25 °C | [1] |

| Optical Rotation [α]D | +16° to +20° (neat) | [1] |

Table 2: Spectroscopic Data of (+)-neo-Menthol

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 4.10 (m, 1H), 1.83 (m, 1H), 1.72 (m, 2H), 1.65 (m, 1H), 1.52 (m, 1H), 1.27 (m, 1H), 1.08 (m, 1H), 0.95 (d, J=6.5 Hz, 3H), 0.91 (d, J=7.0 Hz, 3H), 0.86 (d, J=6.5 Hz, 3H) | [5][7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 67.7, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.4, 21.2, 20.7 | [7] |

Key Experimental Protocols

The isolation and synthesis of specific menthol stereoisomers have been pivotal in their characterization and study. Below are detailed methodologies for a historical synthetic route and a classical separation technique.

Synthesis of neo-Menthol via Meerwein-Ponndorf-Verley (MPV) Reduction of Menthone

The Meerwein-Ponndorf-Verley (MPV) reduction, discovered independently by Hans Meerwein, Wolfgang Ponndorf, and Albert Verley in 1925, is a classic method for the reduction of ketones and aldehydes to their corresponding alcohols.[8][9] The reduction of menthone using this method typically yields a mixture of menthol and neomenthol. The ratio of the diastereomers can be influenced by the reaction conditions, with the thermodynamically more stable menthol often being the major product. However, under certain conditions, significant amounts of neomenthol can be obtained.

Principle: The MPV reduction involves the transfer of a hydride from the aluminum alkoxide of a secondary alcohol (typically isopropanol) to the carbonyl carbon of the ketone via a six-membered cyclic transition state. The reaction is reversible, and the equilibrium is driven by using a large excess of the reducing alcohol and by removing the acetone byproduct by distillation.[9][10]

Representative Protocol (adapted from general MPV reduction procedures):

-

Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a distillation head. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, aluminum isopropoxide (1.1 equivalents) is dissolved in dry isopropanol (a significant excess, often used as the solvent).

-

Reaction Initiation: Menthone (1.0 equivalent) is added to the solution.

-

Reaction and Distillation: The mixture is heated to a gentle reflux. The acetone formed during the reaction is slowly distilled off to drive the equilibrium towards the products. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of a dilute acid (e.g., 2M HCl) to hydrolyze the aluminum salts.

-

Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of menthol and neomenthol, can be further purified by column chromatography or fractional distillation.

Historical Separation of Menthol Isomers by Fractional Crystallization of Derivatives

Before the advent of modern chromatographic techniques, the separation of closely related stereoisomers like the menthols was a significant challenge. One of the most effective methods was fractional crystallization of diastereomeric derivatives. By reacting the mixture of alcohols with a chiral resolving agent or by forming esters with distinct crystalline properties, the isomers could be separated.

Principle: This method exploits the different physical properties (e.g., solubility, crystal lattice energy) of diastereomeric esters. By carefully controlling the crystallization conditions (solvent, temperature), one diastereomer can be selectively crystallized from the solution, leaving the other enriched in the mother liquor. Subsequent hydrolysis of the separated esters yields the pure alcohol enantiomers or diastereomers. A common historical approach involved the formation of menthyl benzoates or other aromatic esters.[11][12]

Representative Protocol (adapted from historical descriptions of fractional crystallization):

-

Esterification: A mixture of menthol stereoisomers (e.g., obtained from the reduction of menthone) is reacted with an acylating agent, such as benzoyl chloride, in the presence of a base (e.g., pyridine) to form the corresponding benzoate esters.

-

Initial Crystallization: The resulting mixture of menthyl benzoate isomers is dissolved in a suitable solvent (e.g., ethanol, methanol, or a hydrocarbon solvent) by gentle heating.

-

Fractional Crystallization: The solution is slowly cooled to induce crystallization. The crystals that form will be enriched in one of the diastereomeric esters. The crystals are collected by filtration.

-

Recrystallization: The collected crystals are recrystallized one or more times from the same or a different solvent to achieve high diastereomeric purity. The purity of each fraction can be assessed by measuring its melting point and optical rotation.

-

Isolation of the Other Isomer: The mother liquor from the initial crystallization, now enriched in the other diastereomeric ester, can be concentrated and cooled further to induce crystallization of the second isomer. This process can also be repeated to improve purity.

-

Hydrolysis: The separated and purified diastereomeric esters are then hydrolyzed (e.g., using aqueous sodium hydroxide) to regenerate the pure menthol stereoisomers.

-

Purification: The resulting alcohols are purified by extraction and distillation.

Biological Activity and Signaling Pathways

The biological effects of menthol stereoisomers are primarily mediated through their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[13][14] The activation of TRPM8 by menthol isomers leads to the sensation of cooling.

Recent studies have demonstrated that the stereoisomers of menthol differentially activate the TRPM8 channel.[13][14] While (-)-menthol is the most potent activator, (+)-neo-menthol also activates TRPM8, albeit with a higher EC₅₀ value (206.22 ± 11.4 µM at +80 mV compared to 62.64 ± 1.2 µM for (-)-menthol).[13] The different spatial orientations of the hydroxyl and isopropyl groups on the cyclohexane ring of the various stereoisomers lead to distinct binding interactions within the TRPM8 channel.[13]

Molecular docking and mutant cycle analysis studies suggest that the hydroxyl group of menthol isomers interacts with the S3 helix of the TRPM8 channel, while the isopropyl group interacts with the S4 helix.[13][14] The specific binding configuration, however, varies between stereoisomers. For instance, in some models, the hydroxyl group of (+)-neo-menthol is oriented away from a key arginine residue (R842) that forms a hydrogen bond with (-)-menthol, potentially explaining its lower potency.[13]

The activation of the TRPM8 channel by (+)-neo-menthol leads to an influx of cations (primarily Ca²⁺ and Na⁺) into the sensory neuron. This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the brain and interpreted as a cooling sensation.

Conclusion

(+)-neo-Menthol, while not as prevalent as its famous cousin (-)-menthol, holds a significant place in the history of stereochemistry and natural product chemistry. Its discovery and characterization were part of a broader scientific endeavor to unravel the complexities of menthol's isomeric forms. The historical methods for its synthesis, such as the Meerwein-Ponndorf-Verley reduction, and its separation through fractional crystallization, highlight the ingenuity of early organic chemists. Modern research continues to shed light on the nuanced biological activities of (+)-neo-menthol, particularly its distinct interaction with the TRPM8 receptor. This technical guide provides a foundational understanding of (+)-neo-menthol for researchers and professionals, encouraging further exploration into the unique properties and potential applications of this fascinating stereoisomer.

References

- 1. (+)-NEOMENTHOL | 2216-52-6 [chemicalbook.com]

- 2. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]

- 4. The stereoisomers of menthol in selected tobacco products. A brief report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]

- 8. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 11. US3943181A - Separating optically pure d-l-isomers of menthol, neomenthol and isomenthol - Google Patents [patents.google.com]

- 12. US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium - Google Patents [patents.google.com]

- 13. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 14. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling (+)-Neomenthol: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a stereoisomer of menthol, is a monoterpenoid alcohol that, while less abundant than its well-known counterpart (-)-menthol, holds significant interest for various applications in the pharmaceutical and flavor industries. Its unique sensory properties and potential biological activities necessitate a thorough understanding of its natural sources and the methodologies for its efficient isolation and purification. This technical guide provides an in-depth overview of the natural occurrence of (+)-neomenthol, detailed experimental protocols for its isolation, and a summary of quantitative data to support research and development efforts.

Natural Sources of (+)-Neomenthol

(+)-Neomenthol is found as a minor constituent in the essential oils of various plants belonging to the Mentha genus (mints). While (-)-menthol is the predominant isomer in peppermint oil (Mentha x piperita), the presence of other stereoisomers, including (+)-neomenthol, contributes to the overall aroma and character of the oil.

The primary natural sources of menthol isomers are corn mint (Mentha arvensis) and peppermint (Mentha x piperita). The essential oil of Mentha x piperita is known to contain (+)-neomenthol, with concentrations typically ranging from 2.5% to 3.5%.[1] Analysis of Turkish Mentha x piperita essential oil has shown neomenthol content to be around 6.7%.[1] Japanese menthol, derived from a variety of mint, also contains a small percentage of neomenthol.

Biosynthesis of (+)-Neomenthol

The biosynthesis of menthol isomers in Mentha species is a complex enzymatic process that begins with the universal monoterpene precursor, geranyl diphosphate.[2] A series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and reduction steps, lead to the formation of various menthol stereoisomers.

The stereochemistry of the final menthol products is determined by the substrate specificity of the reductases acting on the ketone intermediates, (+)-pulegone, (-)-menthone, and (+)-isomenthone.[3] Specifically, the enzyme menthone:neomenthol reductase (MNMR) is responsible for the reduction of (-)-menthone to produce (+)-neomenthol.[4]

Below is a diagram illustrating the key steps in the biosynthetic pathway leading to (+)-neomenthol.

Isolation and Purification of (+)-Neomenthol

The isolation of (+)-neomenthol from its natural sources is challenging due to the presence of multiple stereoisomers with very similar physical properties. The primary methods employed are fractional distillation and preparative chromatography.

Quantitative Data on Natural Abundance and Isolation

The following table summarizes the available quantitative data for neomenthol content in various Mentha species. It is important to note that many studies do not differentiate between the (+) and (-) enantiomers of neomenthol.

| Natural Source | Method of Analysis | Neomenthol Content (%) | (+)-Neomenthol Content (%) | Reference |

| Mentha x piperita | E/S/C/O/P Monographs | - | 2.5 - 3.5 | [1] |

| Mentha x piperita (Turkish origin) | GC-MS | 6.7 | Not Specified | [1] |

| Mentha x piperita (Various European origins) | GC-MS | 2.5 - 3.5 | Not Specified | [5] |

| Mentha arvensis | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The first step in isolating (+)-neomenthol is the extraction of the essential oil from the plant material. Steam distillation is the most common method for this purpose.

Protocol:

-

Freshly harvested or dried aerial parts of the Mentha species are packed into a distillation vessel.

-

Pressurized steam is introduced into the bottom of the vessel, passing through the plant material.

-

The steam ruptures the oil glands, releasing the volatile essential oil components.

-

The mixture of steam and essential oil vapor is passed through a condenser to cool and liquefy.

-

The condensate is collected in a separator, where the less dense essential oil forms a layer on top of the water and can be decanted.

Fractional distillation under reduced pressure is a key technique for separating the components of mint oil based on their boiling points. The separation of menthol isomers from menthone is a critical step.

Protocol:

-

The crude mint oil is charged into a fractional distillation apparatus equipped with a high-efficiency distillation column and a vacuum system.

-

The pressure is reduced to not more than 50 mm Hg to lower the boiling points of the components and prevent thermal degradation.

-

The oil is heated, and the fraction containing the lower-boiling components, primarily menthone, is distilled off first.

-

After the menthone fraction is removed, the remaining material, enriched in menthol isomers, is subjected to steam distillation to separate the volatile menthols from any non-volatile residue.

-

The resulting menthol-rich fraction can then be subjected to further fine fractionation or preparative chromatography to separate the individual stereoisomers.

The following diagram illustrates the general workflow for the isolation of a menthol-rich fraction from mint oil.

For high-purity (+)-neomenthol, preparative chromatography is often necessary. Techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases can be employed to resolve the different menthol stereoisomers.

General Protocol Outline (Preparative Chiral HPLC):

-

Column Selection: A chiral stationary phase (CSP) capable of separating menthol isomers is selected.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized for the best separation of the isomers.

-

Sample Preparation: The mixed menthol isomer fraction obtained from distillation is dissolved in the mobile phase.

-

Injection and Fraction Collection: The sample is injected onto the preparative HPLC column. The eluent is monitored by a detector (e.g., UV or refractive index), and the fraction corresponding to the elution time of (+)-neomenthol is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by rotary evaporation, to yield the purified (+)-neomenthol.

Conclusion

(+)-Neomenthol is a naturally occurring monoterpenoid found in the essential oils of Mentha species. Its biosynthesis follows the general menthol pathway, with its final stereochemistry determined by the action of specific reductases. The isolation of (+)-neomenthol from its natural matrix is a multi-step process that typically involves steam distillation to obtain the crude essential oil, followed by fractional vacuum distillation to separate menthone and enrich the menthol isomer fraction. High-purity (+)-neomenthol can then be obtained through preparative chromatographic techniques. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this valuable natural compound. Further research into specific Mentha chemotypes with higher concentrations of (+)-neomenthol could lead to more efficient and economical isolation processes.

References

- 1. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 5. kirj.ee [kirj.ee]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity and Pharmacology of (+)-Neomenthol

This document provides a comprehensive overview of the biological and pharmacological properties of (+)-neomenthol, a monoterpenoid compound and a stereoisomer of menthol. It is intended for an audience with a technical background in pharmacology, life sciences, and drug development. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Introduction

(+)-Neomenthol is a cyclic monoterpenoid and one of the eight stereoisomers of menthol.[1][2][3][4] It is found naturally in the essential oils of mint species (Mentha spp.) and is utilized in various industries, including pharmaceuticals, cosmetics, and food, for its characteristic minty aroma and cooling sensation.[5][6][7] While structurally similar to the most abundant natural isomer, (-)-menthol, (+)-neomenthol exhibits a distinct pharmacological profile. Recent research has highlighted its potential beyond flavoring and fragrance, with studies demonstrating specific interactions with cellular targets involved in sensory perception and disease pathology, notably in cancer. This guide delves into its core biological activities and pharmacological mechanisms.

Biological Activity

(+)-Neomenthol demonstrates a range of biological activities, from sensory modulation to antiproliferative effects. Its actions are often stereospecific, differing in potency and efficacy from other menthol isomers.

TRPM8 Channel Activation

The primary and most well-characterized biological effect of menthol isomers is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known as the principal cold and menthol receptor in humans.[8][9][10][11] Activation of TRPM8 by agonists like (+)-neomenthol leads to an influx of calcium ions, depolarizing sensory neurons and eliciting the sensation of cooling.[11][12]

While all menthol stereoisomers activate TRPM8 in a concentration-dependent manner, they do so with varying efficiencies.[8] Studies using whole-cell patch-clamp recordings on mouse TRPM8 have shown that (+)-neomenthol is a less potent agonist than (-)-menthol.[8]

Antiproliferative and Anticancer Activity

Recent investigations have revealed the potential of (+)-neomenthol as an anticancer agent. It has shown promising antiproliferative activity against human epidermoid carcinoma (A431) cells by arresting the cell cycle in the G2/M phase and increasing the population of sub-diploid cells, indicative of apoptosis.[5] The mechanism for this activity is linked to the inhibition of two key processes involved in tumor growth and metastasis: tubulin polymerization and hyaluronidase activity.[5] In vivo studies using a mouse Ehrlich Ascites Carcinoma (EAC) model showed that (+)-neomenthol treatment could prevent tumor formation by 58.84%.[5]

Antifungal Properties

Structural and functional group relationships are critical to the biological activity of menthol stereoisomers.[1] In antifungal assays, (+)-neomenthol displayed inhibitory activity against the fungus Fusarium verticillioides.[1]

Analgesic and Anti-Inflammatory Potential

Menthol isomers are widely used in topical analgesics for their cooling sensation, which can help relieve minor aches and pains.[6][10][13] The analgesic effects of menthol are primarily mediated by TRPM8 activation, though interactions with κ-opioid receptors have also been reported for (-)-menthol.[10][12][14] While (+)-neomenthol contributes to the cooling sensation via TRPM8, its specific efficacy as an analgesic compared to other isomers is less defined. Studies have indicated that (-)-menthol possesses analgesic properties, whereas (+)-menthol was found to be inactive in modifying the pain threshold in certain models, suggesting a high degree of stereospecificity.[14]

Menthol has also demonstrated anti-inflammatory effects in various models, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6.[2][15][16] The specific contribution of (+)-neomenthol to these anti-inflammatory effects requires further investigation.

Pharmacology

Mechanism of Action

-

TRPM8 Activation: The interaction between menthol stereoisomers and the TRPM8 channel is complex. Thermodynamic mutant cycle analysis suggests that the hydroxyl and isopropyl groups of the menthol molecule interact with the S3 and S4 helices of the TRPM8 channel, respectively.[8][9] Although the general mechanism of activation is similar among stereoisomers, the precise binding configuration for each varies, accounting for the differences in potency.[8][9]

-

Anticancer Mechanism: The antiproliferative action of (+)-neomenthol against skin carcinoma cells is attributed to a dual mechanism:

-

Inhibition of Tubulin Polymerization: By interfering with the dynamics of microtubules, (+)-neomenthol disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

-

Inhibition of Hyaluronidase: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition prevents the breakdown of this matrix, thereby impeding tumor growth, metastasis, and angiogenesis.[5]

-

Pharmacokinetics

Detailed pharmacokinetic studies specifically for (+)-neomenthol are limited. However, general studies on menthol isomers indicate good absorption following oral administration.[3][4] The primary route of elimination is through urine after metabolism in the liver, where they are mainly converted to glucuronide conjugates.[3][4] For l-menthol, the half-life (T1/2) after inhalation and intravenous administration in rats was found to be 8.53 and 6.69 hours, respectively.[17] It is reasonable to assume that (+)-neomenthol follows a similar metabolic pathway.

Quantitative Data

The following tables summarize the key quantitative data on the biological activity of (+)-neomenthol.

Table 1: TRPM8 Activation Data

| Compound | Target | Assay | EC50 (µM) | Source |

|---|---|---|---|---|

| (+)-Neomenthol | Mouse TRPM8 | Whole-Cell Patch-Clamp | 206.22 ± 11.4 | [8] |

| (-)-Menthol | Mouse TRPM8 | Whole-Cell Patch-Clamp | 62.64 ± 1.2 |[8] |

Table 2: Antiproliferative and Enzyme Inhibition Activity

| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Source |

|---|---|---|---|---|

| (+)-Neomenthol | Human Epidermoid Carcinoma (A431) | Antiproliferation | 17.3 ± 6.49 | [5] |

| (+)-Neomenthol | Hyaluronidase | Enzyme Inhibition | 12.81 ± 0.01 |[5] |

Table 3: Antifungal Activity

| Compound | Organism | Assay Type | MIC (mM) | Source |

|---|---|---|---|---|

| (+)-Neomenthol | Fusarium verticillioides | Radial Growth Inhibition | 2.00 | [1] |

| (+)-Menthol | Fusarium verticillioides | Radial Growth Inhibition | 1.50 | [1] |

| (-)-Menthol | Fusarium verticillioides | Radial Growth Inhibition | 1.50 |[1] |

Key Experimental Protocols

Protocol for TRPM8 Activation Assay (Whole-Cell Patch-Clamp)

This protocol is based on the methodology used to determine the EC50 of menthol stereoisomers on mouse TRPM8.[8]

-

Cell Culture and Transfection: HEK293 cells are cultured to 60-70% confluency. The cells are then transfected with plasmids containing the mouse TRPM8 gene using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's instructions.

-

Electrophysiological Recording: Patch-clamp recordings are performed 18-24 hours post-transfection. Whole-cell recordings are conducted at a constant temperature (e.g., 25°C) and clamping voltage (e.g., +80 mV and -80 mV) to isolate the effect of the ligand.

-

Ligand Application: (+)-Neomenthol solutions of varying concentrations are perfused onto the cells. The resulting currents are measured.

-

Data Analysis: The current activations are measured and plotted against the ligand concentration. A concentration-response curve is fitted to a Hill equation to determine the EC50 value, which represents the concentration at which 50% of the maximal response is achieved.

Protocol for In Vitro Antiproliferative and Cytotoxicity Assays

This protocol describes the methods used to assess the anticancer potential of (+)-neomenthol on the A431 cell line.[5]

-

Cell Culture: Human cancer cell lines (e.g., A431) and a normal cell line (e.g., HEK-293) are cultured in appropriate media.

-

Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of (+)-neomenthol for a specified duration (e.g., 48 hours).

-

Cytotoxicity Measurement:

-

SRB (Sulphorhodamine B) Assay: Measures cell density based on the measurement of cellular protein content.

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay: Measures cellular metabolic activity as an indicator of cell viability.

-

NRU (Neutral Red Uptake) Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

-

-

Data Analysis: The results from the assays are used to calculate the IC50 value, the concentration of (+)-neomenthol that inhibits cell proliferation by 50%.

Protocol for Hyaluronidase Inhibition Assay

This cell-free assay is used to determine the direct inhibitory effect of (+)-neomenthol on hyaluronidase activity.[5]

-

Reaction Mixture: A reaction mixture is prepared containing hyaluronidase enzyme, hyaluronic acid (substrate), and varying concentrations of (+)-neomenthol in a suitable buffer.

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Reaction Termination and Measurement: The reaction is stopped, and the amount of undigested hyaluronic acid is quantified, typically by a colorimetric method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of (+)-neomenthol, and the IC50 value is determined.

Visualizations: Pathways and Workflows

Signaling Pathway for TRPM8 Activation

Caption: TRPM8 activation pathway by (+)-neomenthol leading to a cooling sensation.

Experimental Workflow for In Vitro Anticancer Assays

Caption: Workflow for determining the in vitro antiproliferative activity of (+)-neomenthol.

Logical Relationship for Anticancer Mechanism

Caption: Proposed dual mechanism of anticancer action for (+)-neomenthol.

References

- 1. pernaton.ch [pernaton.ch]

- 2. Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

- 4. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. (+)-NEOMENTHOL CAS#: 2216-52-6 [m.chemicalbook.com]

- 8. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 9. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Menthol - Wikipedia [en.wikipedia.org]

- 11. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]

- 12. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sbblgroup.com [sbblgroup.com]

- 14. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases. | Semantic Scholar [semanticscholar.org]

- 16. The Use of Menthol in Skin Wound Healing—Anti-Inflammatory Potential, Antioxidant Defense System Stimulation and Increased Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics behaviors of l-menthol after inhalation and intravenous injection in rats and its inhibition effects on CYP450 enzymes in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of (+)-neo-Menthol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-neo-Menthol, a naturally occurring cyclic monoterpenoid, is one of the eight stereoisomers of menthol. While best known for its characteristic cooling sensation and use in flavorings and cosmetics, emerging research has highlighted its significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the current understanding of (+)-neo-Menthol's biological activities, mechanisms of action, and potential research applications, with a focus on its anticancer, analgesic, and skin permeation-enhancing properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this versatile compound.

Anticancer Activity

Recent studies have demonstrated the promising anticancer potential of (+)-neo-Menthol, particularly against skin cancer. The primary mechanisms underlying its antitumor effects are the inhibition of tubulin polymerization and hyaluronidase activity.

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The inhibitory activity of (+)-neo-Menthol has been quantified against a panel of human cancer cell lines and specific enzymes, as summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity of (+)-neo-Menthol against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) |

| A431 | Human epidermoid carcinoma | MTT | 17.3 ± 6.49 |

| A431 | Human epidermoid carcinoma | NRU | 18.53 |

| A431 | Human epidermoid carcinoma | SRB | 82.06 |

| PC-3 | Prostate cancer | MTT | >100 |

| K562 | Chronic myelogenous leukemia | MTT | >100 |

| A549 | Lung carcinoma | MTT | >100 |

| FaDu | Pharynx squamous cell carcinoma | MTT | >100 |

| MDA-MB-231 | Breast adenocarcinoma | MTT | >100 |

| COLO-205 | Colon adenocarcinoma | MTT | >100 |

| MCF-7 | Breast adenocarcinoma | MTT | >100 |

| WRL-68 | Normal embryonic liver | MTT | >100 |

| HEK-293 | Normal human embryonic kidney | MTT | >100 |

Data sourced from Fatima et al., 2021.[1]

Table 2: In Vitro Enzyme Inhibitory Activity of (+)-neo-Menthol

| Enzyme | Assay Type | IC₅₀ (µM) |

| Hyaluronidase | Cell-free | 12.81 ± 0.01 |

Data sourced from Fatima et al., 2021.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

(+)-neo-Menthol has been shown to interfere with the polymerization of tubulin, a critical process for microtubule formation and, consequently, cell division. By disrupting microtubule dynamics, (+)-neo-Menthol can arrest the cell cycle and induce apoptosis in cancer cells.

Mechanism of Action: Hyaluronidase Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Overexpression of hyaluronidase is associated with tumor growth, invasion, and angiogenesis. (+)-neo-Menthol has been shown to be a potent inhibitor of hyaluronidase, suggesting a role in preventing tumor metastasis.

Analgesic and Neuromodulatory Potential

While specific quantitative data for the analgesic effects of (+)-neo-Menthol are still emerging, the well-documented analgesic properties of its parent compound, menthol, suggest a strong potential for (+)-neo-Menthol in pain research. The primary mechanisms of action involve the modulation of transient receptor potential (TRP) channels, GABA receptors, and voltage-gated sodium channels.

TRPM8 Receptor Activation

(+)-neo-Menthol, like other menthol isomers, is an agonist of the transient receptor potential melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor. Activation of TRPM8 in sensory neurons leads to a cooling sensation that can counteract pain signals.

Modulation of GABAergic Neurotransmission

Menthol has been shown to act as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By enhancing GABAergic inhibition, (+)-neo-Menthol could potentially exert anxiolytic and analgesic effects.

Blockade of Voltage-Gated Sodium Channels

Menthol can also block voltage-gated sodium channels in a state-dependent manner, preferentially binding to the inactivated state of the channel. This action can reduce neuronal excitability and inhibit the transmission of pain signals.

Skin Penetration Enhancement

Terpenes, including menthol, are well-known for their ability to enhance the transdermal delivery of various drugs. They are thought to act by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the permeability of the skin to therapeutic agents. This property makes (+)-neo-Menthol a promising candidate for use in topical and transdermal formulations.

Antibacterial Activity

Essential oils containing menthol and its isomers have demonstrated antibacterial activity against a range of pathogenic bacteria. While specific minimum inhibitory concentration (MIC) values for (+)-neo-Menthol are not widely reported, the data for menthol suggest potential applications as an antimicrobial agent.

Table 3: Minimum Inhibitory Concentration (MIC) of Menthol against Various Bacteria

| Bacterium | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 125 |

| Bacillus cereus | Positive | 250 |

| Escherichia coli | Negative | 500 |

| Chromobacterium violaceum | Negative | 800 |

| Pseudomonas aeruginosa | Negative | 1000 |

| Aeromonas hydrophila | Negative | 400 |

Note: This data is for menthol and serves as an indicator of potential activity for (+)-neo-Menthol.[2][3][4]

Experimental Protocols

Detailed methodologies for the key in vitro assays mentioned in this guide are provided below.

Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of (+)-neo-Menthol (e.g., 1 nM to 100 µM) and incubate for 24 hours.

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates four times with slow-running tap water and allow to air dry.

-

Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake (NRU) Assay for Cell Viability

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

-

Incubation with Neutral Red: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

-

Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS).

-

Destaining: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

-

Absorbance Reading: Measure the absorbance at 540 nm.

MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

-

Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), general tubulin buffer, and GTP.

-

Incubation: In a pre-warmed 96-well plate at 37°C, add the test compound ((+)-neo-Menthol) at various concentrations.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

-

Monitoring: Immediately monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes) in a temperature-controlled spectrophotometer.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is used to assess the permeation of a compound through the skin.

-

Skin Preparation: Use excised human or animal skin (e.g., rat abdominal skin). Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Donor Compartment: Apply a formulation containing (+)-neo-Menthol to the surface of the skin in the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor fluid for analysis.

-

Quantification: Analyze the concentration of (+)-neo-Menthol in the collected samples using a suitable analytical method (e.g., HPLC).

Conclusion

(+)-neo-Menthol is a promising natural compound with a range of potential therapeutic applications. Its demonstrated anticancer activity, coupled with the well-established analgesic and skin penetration-enhancing properties of menthol, provides a strong rationale for further investigation. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of (+)-neo-Menthol. Future research should focus on elucidating the specific in vivo efficacy and safety profiles of (+)-neo-Menthol in various disease models to translate its promising preclinical findings into novel therapeutic strategies.

References

- 1. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aimspress.com [aimspress.com]

- 4. Sub-MICs of Mentha piperita essential oil and menthol inhibits AHL mediated quorum sensing and biofilm of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

(+)-neo-Menthol derivatives and their properties

An In-depth Technical Guide to (+)-neo-Menthol Derivatives

Introduction

(+)-neo-Menthol is a naturally occurring monoterpene alcohol and a stereoisomer of the well-known (-)-menthol.[1] Found in the essential oils of mint plants (Mentha spp.), it is distinguished by its unique stereochemistry, which imparts distinct physicochemical and biological properties compared to its other seven isomers.[2][3] While (-)-menthol is renowned for its potent cooling sensation, (+)-neo-Menthol and its synthetic derivatives are gaining significant attention in the pharmaceutical and cosmetic industries for a range of applications.[4][5]

These derivatives are being explored for their roles as milder cooling agents, taste modifiers, and, most notably, as active pharmaceutical ingredients (APIs) and excipients in advanced drug delivery systems.[4][6] Research has highlighted their potential as transdermal permeation enhancers, anti-inflammatory agents, antimicrobial compounds, and even as anticancer therapeutics.[2][7][8] This guide provides a comprehensive overview of the properties, synthesis, and biological activities of (+)-neo-Menthol and its derivatives, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of menthol isomers are subtly different, yet these differences significantly impact their biological activity and applications. The properties of (+)-neo-Menthol and its related isomers are summarized below.

| Property | (+)-Neomenthol | (±)-Neomenthol | Neoisomenthol |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.26 g/mol |

| CAS Number | 2216-52-6 | 3623-51-6 | 20752-34-5 |

| Appearance | Colorless clear liquid | White crystalline solid | Data not available |

| Melting Point | -22 °C | 51-52 °C | Data not available |

| Boiling Point | 212 °C | 103-105 °C (at 16 Torr) | 214.7 °C (Predicted) |